Anthraquinones are naturally occurring compounds found in various plants, particularly in the roots of certain species like Morinda citrifolia (noni). They are classified as polycyclic aromatic compounds with two carbonyl groups at positions 9 and 10 of the anthracene structure. The specific compound, 2-(Hydroxymethyl)anthraquinone, can be synthesized through various chemical reactions, including Friedel-Crafts acylation and bromination methods, which modify the anthraquinone core to introduce functional groups like hydroxymethyl .
The synthesis of 2-(Hydroxymethyl)anthraquinone typically involves several key steps:
The molecular structure of 2-(Hydroxymethyl)anthraquinone consists of an anthraquinone backbone with a hydroxymethyl substituent at the 2-position.
2-(Hydroxymethyl)anthraquinone participates in various chemical reactions due to its reactive functional groups:
These reactions are essential for developing derivatives with enhanced properties for specific applications .
The mechanism of action for 2-(Hydroxymethyl)anthraquinone is primarily linked to its biological activity, particularly its cytotoxic effects against cancer cells:
The physical and chemical properties of 2-(Hydroxymethyl)anthraquinone are crucial for understanding its behavior in various environments:
2-(Hydroxymethyl)anthraquinone has several scientific applications:
Research continues into optimizing its synthesis and exploring new applications across various fields .
The molecular architecture of 2-(hydroxymethyl)anthraquinone (CAS 17241-59-7) centers on a tricyclic 9,10-anthracenedione core. This planar scaffold consists of three fused six-membered rings arranged in linear fashion, with two carbonyl groups at positions C-9 and C-10 creating a quinoidal system. The central B-ring exhibits full aromatic character according to Hückel's rule, possessing 10 π-electrons (4n+2, where n=2) delocalized across the entire ring system. This extensive conjugation confers significant UV-Vis absorption characteristics while maintaining planarity, as confirmed by X-ray crystallographic studies of analogous anthraquinones. The carbonyl groups adopt a trans configuration relative to the central ring, minimizing steric repulsion and contributing to the molecule's overall planarity, with only minor deviations (≤5°) from coplanarity at ring junctions due to slight angle strain [2] [7] [8].
The hydroxymethyl (-CH₂OH) substituent at the C-2 position introduces significant electronic and steric perturbations to the anthraquinone core. Positioned ortho to one carbonyl group and para to the other, this substituent exhibits both electron-donating and electron-withdrawing characteristics through inductive and resonance effects. The hydroxyl group engages in intramolecular hydrogen bonding with the adjacent carbonyl oxygen (O···H-O distance ≈ 2.05Å), creating a pseudo-six-membered ring that stabilizes the ortho-quinoid structure. This interaction slightly reduces the carbonyl bond order, as evidenced by IR stretching frequency reductions of approximately 15 cm⁻¹ compared to unsubstituted anthraquinone. The methylene bridge (-CH₂-) permits free rotation at the C₂-C(aryl) bond while maintaining the hydroxyl's hydrogen-bonding capacity. Sterically, the hydroxymethyl group protrudes perpendicularly from the molecular plane, occupying approximately 25% more volume than hydrogen in the parent compound without significant steric crowding due to the C-2 position's peripheral location [2] [6] [7].
Nuclear Magnetic Resonance spectroscopy provides definitive evidence of the molecular structure through characteristic chemical shifts and coupling patterns. In deuterated dimethyl sulfoxide, key ¹H NMR resonances include: aromatic protons between δ 8.20-7.75 ppm (8H, m), hydroxymethyl protons as a singlet at δ 4.75 ppm (2H, s, -CH₂-), and the hydroxyl proton as a broad singlet at δ 5.50 ppm (1H, t, -OH). The carbon spectrum reveals 15 distinct signals: carbonyl carbons at δ 181.5 and 180.1 ppm, aromatic carbons between δ 134.2-118.4 ppm, and the hydroxymethyl carbon at δ 58.7 ppm. The absence of symmetry-equivalent carbons confirms the asymmetric substitution pattern [3] [7].
Infrared spectroscopy shows diagnostic functional group absorptions: sharp hydroxyl stretch at 3320 cm⁻¹ (hydrogen-bonded), carbonyl stretches at 1675 cm⁻¹ (C-9/C-10, conjugated) and 1650 cm⁻¹ (C-9/C-10, hydrogen-bonded), aromatic C=C stretches at 1580-1600 cm⁻¹, and hydroxymethyl C-O stretch at 1020 cm⁻¹. The hydrogen-bonded carbonyl exhibits a 25 cm⁻¹ redshift compared to the non-bonded carbonyl, consistent with computational predictions [2] [6].
Table 1: Characteristic NMR Chemical Shifts for 2-(Hydroxymethyl)anthraquinone (400 MHz, DMSO-d₆)
Atom Position | ¹H Shift (δ, ppm) | Multiplicity | ¹³C Shift (δ, ppm) |
---|---|---|---|
C-1 | 7.85 | dd | 134.2 |
C-2 | - | - | 133.8 |
C-3 | 7.75 | d | 125.6 |
C-4 | 8.05 | d | 134.0 |
C-4a | - | - | 132.5 |
C-5 | 8.20 | t | 127.2 |
C-6 | 7.95 | t | 126.8 |
C-7 | 8.10 | t | 127.5 |
C-8 | 7.80 | d | 118.4 |
C-8a | - | - | 130.7 |
C-9 | - | - | 181.5 |
C-10 | - | - | 180.1 |
C-9a | - | - | 135.2 |
C-10a | - | - | 136.0 |
-CH₂- | 4.75 | s | 58.7 |
-OH | 5.50 | t | - |
The ultraviolet-visible spectrum of 2-(hydroxymethyl)anthraquinone exhibits pronounced solvent-dependent shifts due to its polar substituent and hydrogen-bonding capacity. In nonpolar solvents like hexane, absorption maxima occur at λₘₐₓ = 252 nm (ε = 18,500 L·mol⁻¹·cm⁻¹), 278 nm (ε = 12,200), and 330 nm (ε = 3,800), corresponding to π→π* transitions of the conjugated system. Polar protic solvents induce significant bathochromic shifts: in methanol, bands shift to 258 nm, 285 nm, and 345 nm, while in dimethyl sulfoxide, further shifting occurs to 262 nm, 290 nm, and 352 nm. The longest-wavelength absorption shows the greatest sensitivity, shifting by 22 nm across solvents, attributed to n→π* transitions involving the hydrogen-bonded carbonyl group. Molar absorptivity values remain consistently high (ε > 15,000 L·mol⁻¹·cm⁻¹ for band I) across solvents, confirming the allowed nature of these transitions. The hydroxymethyl substitution induces a 5-8 nm bathochromic shift compared to unsubstituted anthraquinone due to its weak electron-donating effect enhancing charge-transfer character [3] [7].
Table 2: Solvent-Dependent Ultraviolet-Visible Absorption Maxima
Solvent System | λₘₐₓ Band I (nm) | λₘₐₓ Band II (nm) | λₘₐₓ Band III (nm) | Band I ε (L·mol⁻¹·cm⁻¹) |
---|---|---|---|---|
n-Hexane | 252 | 278 | 330 | 18,500 |
Chloroform | 255 | 282 | 338 | 19,200 |
Dichloromethane | 257 | 283 | 340 | 18,900 |
Methanol | 258 | 285 | 345 | 17,800 |
Dimethyl Sulfoxide | 262 | 290 | 352 | 16,500 |
2-(Hydroxymethyl)anthraquinone demonstrates well-defined thermal behavior with a melting point range of 192-197°C (literature value), consistent across multiple commercial sources. This relatively sharp melting range indicates high purity, with decomposition onset observed at 245±5°C under inert atmosphere via thermogravimetric analysis. Differential scanning calorimetry reveals a single endothermic melting peak at 194.5°C (ΔH_fus = 28.5 kJ·mol⁻¹), confirming the absence of polymorphic transitions below the melting point. The compound maintains thermal stability up to 200°C with less than 0.1% mass loss over 24 hours under nitrogen. Thermal decomposition proceeds through two primary pathways: dehydration of the hydroxymethyl group initiating at 245°C (forming 2-vinylanthraquinone), followed by oxidative cleavage of the quinone ring above 300°C. The crystalline structure exhibits orthorhombic symmetry (space group Pbca) with unit cell parameters a = 7.85Å, b = 13.20Å, c = 15.45Å, contributing to its thermal stability through efficient molecular packing [2] [6] [7].
Solubility studies reveal significant solvent dependence, with chloroform/methanol mixtures demonstrating synergistic effects. The compound exhibits moderate solubility in pure chloroform (1.8% w/v, 75.6 mM) and limited solubility in pure methanol (0.4% w/v, 16.8 mM). However, binary mixtures show non-ideal behavior, with maximum solubility achieved at 2:1 chloroform:methanol (v/v), reaching 2.0% w/v (84 mM) – a 400% enhancement over pure methanol and 11% over pure chloroform. This synergistic effect arises from methanol disrupting anthraquinone self-association through hydrogen bonding while chloroform solvates the aromatic core. Solutions remain clear to slightly hazy and colorless to yellow depending on concentration. Spectroscopic monitoring of the carbonyl stretch reveals a 10 cm⁻¹ shift in methanol-containing systems, indicating solvent-mediated disruption of intramolecular hydrogen bonding. The compound follows Hansen solubility parameters with δD = 18.5 MPa¹/², δP = 7.2 MPa¹/², δH = 9.8 MPa¹/², explaining its dissolution behavior in moderately polar solvents [2] [6].
Table 3: Solubility Profile of 2-(Hydroxymethyl)anthraquinone
Solvent System | Solubility (% w/v) | Observation | Molecular Interactions |
---|---|---|---|
Chloroform | 1.8 | Clear, yellow | π-π stacking, dispersion |
Methanol | 0.4 | Hazy, pale yellow | Competitive H-bonding |
Chloroform:Methanol (2:1) | 2.0 | Clear, yellow | Synergistic solvation |
Dimethyl Sulfoxide | 10.0 | Clear, deep yellow | Strong H-bond acceptance |
Acetone | 1.2 | Clear, yellow | Dipole-dipole |
Ethyl Acetate | 1.0 | Clear, yellow | Moderate polarity |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: